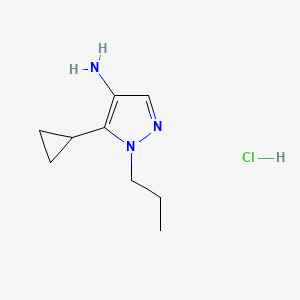

5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride

Overview

Description

5-cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that holds tremendous potential for scientific research. It exhibits unique properties that can be utilized in various fields, from pharmaceuticals to materials science. This compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 201.7 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Pyrazoline derivatives are prominent in the synthesis of heterocyclic compounds, offering a versatile building block for creating a wide array of heterocycles. These compounds are valuable for their unique reactivity, allowing for the synthesis of various classes of heterocyclic compounds and dyes under mild conditions. Their application extends to the development of cynomethylene dyes from a range of precursors, including amines and phenols, showcasing their broad utility in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Anticancer Research

Pyrazoline derivatives have been extensively studied for their anticancer properties. Recent updates on synthetic strategies reveal that numerous pyrazoline derivatives exhibit significant biological effects against cancer, highlighting the compound's potential in anticancer research and therapy. The versatility of pyrazoline in synthesizing biologically active compounds positions it as a promising scaffold in the development of new anticancer agents (Ray et al., 2022).

Catalysis and Green Chemistry

The synthesis of pyranopyrimidine scaffolds, closely related to pyrazoline chemistry, demonstrates the importance of hybrid catalysts in creating medicinally relevant compounds. These catalysts facilitate the development of heterocyclic compounds through environmentally friendly methodologies, underscoring the role of pyrazoline derivatives in advancing green chemistry and sustainable practices in pharmaceutical industries (Parmar et al., 2023).

Therapeutic Applications and Drug Discovery

Pyrazolines possess diverse biological properties, making them significant in therapeutic applications. They have been found to have antimicrobial, anti-inflammatory, analgesic, and anticancer activities among others. The broad spectrum of pharmacological effects of pyrazoline derivatives stimulates ongoing research in drug discovery, aiming to develop new therapeutic agents based on this heterocyclic scaffold (Shaaban et al., 2012).

Safety and Hazards

properties

IUPAC Name |

5-cyclopropyl-1-propylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-2-5-12-9(7-3-4-7)8(10)6-11-12;/h6-7H,2-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZGUGUJPTZEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)N)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)